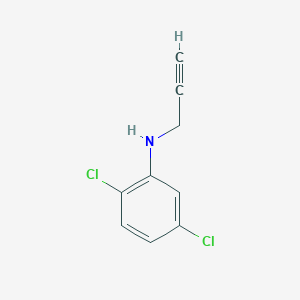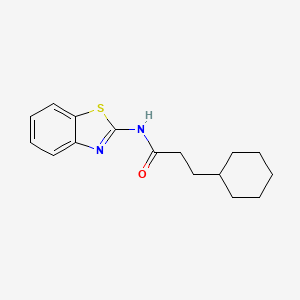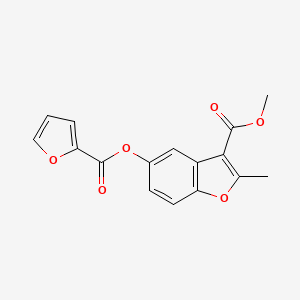![molecular formula C31H21N3O4 B11116219 2-{[(E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B11116219.png)
2-{[(E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4,5-diphenylfuran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[((E)-1-{4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]-4,5-DIPHENYL-3-FURONITRILE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a furan ring substituted with nitrobenzyl, phenyl, and methyleneamino groups, making it a subject of interest in synthetic organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[((E)-1-{4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]-4,5-DIPHENYL-3-FURONITRILE typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzyl alcohol with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with 4,5-diphenylfuran-3-carbonitrile under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[((E)-1-{4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]-4,5-DIPHENYL-3-FURONITRILE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The furan ring and phenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as methanol, ethanol, and dichloromethane are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the furan ring or phenyl groups.
Scientific Research Applications
2-[((E)-1-{4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]-4,5-DIPHENYL-3-FURONITRILE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 2-[((E)-1-{4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]-4,5-DIPHENYL-3-FURONITRILE exerts its effects involves interactions with specific molecular targets and pathways. The nitrobenzyl group can undergo photochemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzyl alcohol: Shares the nitrobenzyl group but lacks the furan and phenyl substitutions.
4-Hydroxybenzaldehyde: Contains the phenyl group but lacks the furan and nitrobenzyl groups.
4,5-Diphenylfuran-3-carbonitrile: Contains the furan and phenyl groups but lacks the nitrobenzyl group.
Uniqueness
2-[((E)-1-{4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]-4,5-DIPHENYL-3-FURONITRILE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C31H21N3O4 |
|---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
2-[(E)-[4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4,5-diphenylfuran-3-carbonitrile |
InChI |
InChI=1S/C31H21N3O4/c32-19-28-29(24-7-3-1-4-8-24)30(25-9-5-2-6-10-25)38-31(28)33-20-22-13-17-27(18-14-22)37-21-23-11-15-26(16-12-23)34(35)36/h1-18,20H,21H2/b33-20+ |
InChI Key |
WCFJUDGQWNXRPQ-FMFFXOCNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-{(E)-1-[4-(Tert-butyl)phenyl]methylidene}hydrazino)-2-oxoethyl]-2,2-diphenylacetamide](/img/structure/B11116154.png)
![Decan-3-yl 4-{[(3-methylphenyl)carbonyl]amino}benzoate](/img/structure/B11116160.png)


![Terephthalaldehyde 1,4-bis[4-(3-bromoanilino)-6-morpholino-1,3,5-triazin-2-YL]dihydrazone](/img/structure/B11116175.png)
![N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]cyclobutanecarboxamide](/img/structure/B11116178.png)
![1-[(3-Fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B11116179.png)
![N2-Cyano-2-[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridylthio]acetamidine](/img/structure/B11116183.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide](/img/structure/B11116186.png)
![N-{2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B11116187.png)
![4-{[4-(2-Methylpropyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B11116194.png)

![2-[2-(4-methoxyphenyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11116205.png)

